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SGC0946 is a potent and selective small-molecule inhibitor of DOT1L (Disruptor of Telomeric Silencing 1-

Like), the sole histone methyltransferase responsible for all degrees of methylation (mono, di, and tri) of

histone H3 at lysine 79 (H3K79) [1] [2]. By competitively occupying the S-adenosylmethionine (SAM)

binding pocket of DOT1L, SGC0946 inhibits its methyltransferase activity, leading to a reduction in global

H3K79me2 levels [1] [3].

The primary cellular consequences of DOT1L inhibition include:

Induction of G1 cell cycle arrest [3] [4]
Suppression of cancer cell self-renewal and metastatic potential [3]

Promotion of cell differentiation [3]

SGC0946 is widely used as a chemical probe to investigate the role of DOT1L and H3K79 methylation in

both normal and diseased cells, with established efficacy in research models of leukemia (especially MLL-

rearranged), renal cell carcinoma, ovarian cancer, and breast cancer [3] [4].

Experimental Protocols for H3K79me2 Reduction

The following table summarizes the standard in vitro and in vivo protocols for using SGC0946 to reduce

H3K79me2, as validated in recent studies.
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Application
Cell Line /
Model

SGC0946
Concentration /
Dosage

Treatment
Duration

Key Outcomes & Validation

In Vitro:
Leukemia [3]

Molm13
(MLL-

rearranged)

1 µM 7 days >90% reduction in
H3K79me2 (Western Blot);

effective inhibition of MLL
target genes (HOXA9,

MEIS1).

In Vitro:
Ovarian
Cancer [3]

SK-OV-3,

TOV-21G

0.2 - 20 µM 12 days Dose-dependent reduction of

H3K79me2 and inhibition of
cell proliferation (Cell Viability

Assay).

In Vitro: Renal
Cell
Carcinoma [4]

786-O, A498 1 - 10 µM 4-5 days Dose-dependent suppression

of H3K79me2, induction of S-
phase arrest, and inhibition of

proliferation (CCK-8 assay).

| In Vivo: Mouse Xenograft [3] | Orthotopic Ovarian Cancer Model (NOD-SCID mice) | 10 mg/kg

Intraperitoneal (i.p.) injection | Twice a week for 6 weeks | Significant tumor suppression; confirmed

reduction of H3K79me2, CDK6, and cyclin D3 in tumor tissues. |

Detailed In Vitro Workflow

The diagram below outlines the general workflow for a cell-based experiment using SGC0946.
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Plan Experiment

Reconstitute SGC0946
(10 mM stock in DMSO)

Plate Cells

Treat with SGC0946
(Common range: 1 µM - 10 µM)

Incubate
(Days to Weeks, refresh media/drug)

Harvest Cells for Analysis

Downstream Analysis Western Blot:
H3K79me2, DOT1L targets

qPCR/RNA-seq:
Gene expression

Flow Cytometry:
Cell cycle

Viability Assays:
Proliferation

Click to download full resolution via product page

Key considerations for your experiment:

Stock Solution: SGC0946 is typically reconstituted in DMSO to make a 10-50 mM stock solution [3].

Aliquot and store at -20°C or -80°C.
Treatment Duration: The effects on H3K79me2 are time-dependent. While changes can be

detected after 3-4 days, a 7-day treatment is often required for near-complete depletion of the
mark [3].
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Controls: Always include a vehicle control (e.g., DMSO at the same concentration used for SGC0946
treatment) to account for any solvent effects.

Downstream Signaling Pathways Affected by SGC0946

Inhibiting DOT1L with SGC0946 disrupts several key oncogenic pathways. The core mechanism and major

downstream consequences are illustrated below.
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Key pathway insights:

STAT5B-CDK6 Axis: In renal cell carcinoma, DOT1L-mediated H3K79me2 directly promotes the
transcription of STAT5B. Downregulation of STAT5B upon SGC0946 treatment leads to decreased

CDK6 expression, causing G1 cell cycle arrest [4].
FLT3-STAT5 Axis in Leukemia: In MLL-rearranged leukemias with FLT3-ITD mutations, DOT1L

inhibition by SGC0946 or pinometostat leads to downregulation of FLT3. This disrupts the FLT3-
STAT5 signaling pathway, which is a major driver of proliferation and survival. Overexpression of

constitutively active STAT5 can rescue the cytotoxic effects of DOT1L inhibition [5].
Canonical MLL Targets: At higher concentrations, DOT1L inhibition downregulates the classic MLL-

fusion targets HOXA9 and MEIS1 [1] [3]. However, the FLT3-STAT5 pathway can be more sensitive
to low-dose inhibition [5].

Important Considerations for Researchers

Cell Line Variability: The efficacy and IC₅₀ of SGC0946 can vary significantly between different cell

lines, even with the same genetic drivers (e.g., MLL-rearrangements). It is crucial to perform dose-
response curves for each new model system [5].

Combination Therapy: The modest clinical activity of single-agent DOT1L inhibition (e.g., with
pinometostat) suggests that combination strategies are promising. Preclinical data supports

combining DOT1L inhibitors with other agents like hypomethylating drugs (e.g., azacitidine) or
inhibitors of parallel pathways like FLT3 or MLL-menin interaction [1] [5].

Beyond H3K79me2: Remember that DOT1L has both catalytic (H3K79me-dependent) and non-
catalytic (scaffolding) functions. Some phenotypic effects of SGC0946 may be due to the disruption of

protein-protein interactions within the DOT1L complex (DotCom) [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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